(R)-2-(Thiophen-3-yl)piperidine
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Overview
Description
®-2-(Thiophen-3-yl)piperidine is a chiral compound featuring a piperidine ring substituted with a thiophene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.
Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with piperidine to form the desired product.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-(Thiophen-3-yl)piperidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-(Thiophen-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Biological Studies: It serves as a probe in biological studies to understand its interaction with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Thiophen-3-yl)piperidine: The enantiomer of the compound with different stereochemistry.
4-(Thiophen-3-yl)piperidine: A structural isomer with the thiophene group at the 4-position.
Thiophene-substituted piperidines: Other derivatives with different substitution patterns on the piperidine ring.
Uniqueness
®-2-(Thiophen-3-yl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(R)-2-(Thiophen-3-yl)piperidine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a thiophene moiety, which significantly influences its biological activity. The presence of the thiophene ring enhances hydrophobic interactions, potentially improving binding affinity to biological targets.
Antiviral Activity
Recent studies have shown that piperidine derivatives, including those with thiophene substitutions, exhibit antiviral properties. For instance, a series of novel piperidine-thiophene derivatives demonstrated potent activity against HIV-1, with effective concentrations (EC50) ranging from 6.02 to 23.9 nmol/L. These compounds were comparable to established drugs like etravirine in inhibiting reverse transcriptase (RT) activity, indicating their potential as antiviral agents .
Anti-inflammatory Effects
Piperidine derivatives have also been implicated in anti-inflammatory activity. Research indicates that modifications on the piperidine ring can enhance the ability to act as allosteric modulators for Toll-like receptors (TLRs), particularly TLR2. This modulation can lead to reduced cytokine production and inflammation in various cell types . The structural characteristics of this compound may contribute to such effects through enhanced receptor binding.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Studies suggest that piperidine derivatives can inhibit various enzymes involved in disease processes, including kinases and proteases. This inhibition can disrupt critical signaling pathways in cancer and viral infections .
- Receptor Modulation : The ability of these compounds to interact with TLRs suggests a mechanism where they can modulate immune responses, potentially leading to therapeutic effects in inflammatory diseases .
Case Study 1: HIV-1 Inhibition
In a study evaluating the antiviral efficacy of piperidine derivatives, this compound was included among several candidates showing significant inhibition of HIV-1 replication in vitro. The structure-activity relationship (SAR) analysis revealed that the thiophene substitution was crucial for enhancing antiviral potency .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of various piperidine derivatives highlighted that modifications similar to those found in this compound led to increased anti-inflammatory effects in macrophages. The compounds were shown to inhibit the activation of NF-kB and reduce pro-inflammatory cytokine levels .
Data Summary
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
(2R)-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m1/s1 |
InChI Key |
UHVATRZTCVVMRN-SECBINFHSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CSC=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CSC=C2 |
Origin of Product |
United States |
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